O,O,S-Triethyl thiophosphate
Overview
Description
Synthesis Analysis The synthesis of thiophosphates involves multiple approaches, including the rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates to α-mercaptophosphonates, showcasing the scope and stereochemistry of thiophosphate-mercaptophosphonate rearrangement (Philippitsch & Hammerschmidt, 2011). Another method includes the synthesis from p-acetamidophenol and phosphorus thiochloride through esterification and hydrolysis, leading to tris(4-maleoylaminophenyl)thiophosphate with a significant yield (Wang Feng-yun, 2010).
Molecular Structure Analysis The crystal and molecular structure of thiophosphates, such as tris(2,6-dichlorophenyl)thiophosphate, reveals a distorted tetrahedral environment around the phosphorus atom, bonded to three oxygen atoms and one sulfur atom (Yilmaz & Odabaşoǧlu, 1998).
Chemical Reactions and Properties Thiophosphates engage in various chemical reactions, including N-H...S and N-H...π interactions, which are evaluated through experimental and theoretical studies to assess their hydrogen bond strengths (Farkhani et al., 2018).
Physical Properties Analysis Studies on actinide thiophosphates like SrU(PS4)2, BaU(PS4)2, and SrTh(PS4)2 provide insights into their crystal structures, optical properties, and theoretical electronic structures, indicating their potential for diverse applications due to their unique physical properties (Mesbah et al., 2015).
Chemical Properties Analysis The synthesis of thiophosphates from thiols and phosphonates under mild conditions without the need for a base, showcases their broad functional group compatibility and the efficiency of these synthesis methods in producing thiophosphates with varied chemical properties (Liu & Lee, 2014).
Scientific Research Applications
Crystal Structure Analysis : Tris(2,6-dichlorophenyl)thiophosphate, a compound related to O,O,S-Triethyl thiophosphate, crystallizes in a monoclinic system, revealing a phosphorus atom bound to three oxygen atoms and one sulfur atom in a distorted tetrahedron environment (Yilmaz & Odabaşoǧlu, 1998).
Surface Reactivity and Tribology : Tributyl thiophosphate forms an organic layer on iron surfaces at high temperatures, leading to the formation of iron polyphosphate and sulfate. This involves P-O bond scission (Rossi et al., 2006).
Inhibition and Substrate Activity in Biochemistry : (S)-isoprenoid thiodiphosphates, similar in structure to O,O,S-Triethyl thiophosphate, can be used as substrates and inhibitors for avian farnesyl diphosphate synthase, with GSPP being a particularly effective inhibitor (Phan & Poulter, 2001).
Organic Synthesis : Thiobenzophenone reacts with trialkyl and triaryl phosphites to produce trialkyl thiophosphate (Ogata, Yamashita, & Mizutani, 1974).
Synthesis of Compounds : The thiophosphate-mercaptophosphonate rearrangement can produce dipole-stabilized carbanions, allowing for the synthesis of a wide range of compounds with high specific activity (Philippitsch & Hammerschmidt, 2011).
Lubricant Additives : Phosphate esters and thiophosphate esters, like O,O,S-Triethyl thiophosphate, effectively reduce wear and extreme pressure in lubricants, benefiting various iron and steel-based bearing materials (Johnson & Hils, 2013).
Insecticidal Activity : O-substituted aryl-O-methyl-O-propargyl thiophosphates show excellent insecticidal activity against aphids, with some compounds showing nearly 100% activity at very low dosages (Feng, 2002).
Chemical Complexes : Thiophosphate adducts with metal perchlorates are stable and well-defined, containing both PS sulfur-bonded triethyl and hard metal ions (Mikulski et al., 1981).
Optoelectronic Applications : Metal thiophosphates show promising potential for p-type transparent conductors, photovoltaic absorbers, and single visible-light-driven photocatalysts for water splitting (Han & Ebert, 2021).
Environmental Applications : Ultrasonic irradiation effectively decomposes parathion, a thiophosphate, in aqueous solution, reducing its toxic metabolite paraoxon and reducing its environmental impact (Kotronarou, Mills, & Hoffmann, 1992).
properties
IUPAC Name |
1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXTYUIZRKSYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073253 | |
Record name | O,O,S-Triethyl thiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,O,S-Triethyl thiophosphate | |
CAS RN |
1186-09-0 | |
Record name | Phosphorothioic acid, O,O,S-triethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O,S-Triethyl phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O,S-Triethyl thiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
This paper reports the effect of ultraviolet radiation on the degradation of pesticide ethyl parathion in the presence of humic acids. Ethyl parathion was completely degraded in 300 …
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